1-Chloro-3-propoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJIOQZPGMROOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-propoxybenzene
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-chloro-3-propoxybenzene, a key intermediate in various chemical and pharmaceutical research applications. The document is intended for an audience of researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the selected synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The synthesis of 1-chloro-3-propoxybenzene is most effectively achieved through the Williamson ether synthesis, a classic and reliable method for the preparation of unsymmetrical ethers.[1][2] This guide will focus on this pathway, starting from the readily available precursors, 3-chlorophenol and 1-bromopropane.
Introduction: The Significance of 1-Chloro-3-propoxybenzene
1-Chloro-3-propoxybenzene is a substituted aromatic ether that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a chloro and a propoxy group on the benzene ring, allows for a variety of subsequent chemical transformations. The chloro moiety can participate in nucleophilic aromatic substitution or cross-coupling reactions, while the propoxy group can be cleaved under specific conditions to reveal a phenolic hydroxyl group. This versatility makes it an attractive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties.
The Synthetic Pathway of Choice: Williamson Ether Synthesis
The Williamson ether synthesis is the cornerstone of ether formation in organic chemistry and remains the most straightforward and widely used method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile and displaces a halide from an alkyl halide.[2][3]
For the synthesis of 1-chloro-3-propoxybenzene, the retrosynthetic analysis points to two potential disconnection approaches:
-
Route A: 3-chlorophenoxide and a propyl halide.
-
Route B: Propoxide and 1,3-dichlorobenzene.
Route A is the preferred pathway due to the higher reactivity of a primary alkyl halide (propyl halide) compared to the relative inertness of an aryl halide (1,3-dichlorobenzene) towards SN2 reactions. The reaction works best with primary alkyl halides, as secondary and tertiary alkyl halides are more prone to undergo elimination (E2) as a competing side reaction.[3][4]
Reaction Mechanism
The synthesis of 1-chloro-3-propoxybenzene via the Williamson ether synthesis involves two key steps:
-
Deprotonation of 3-chlorophenol: A base is used to deprotonate the acidic phenolic hydroxyl group of 3-chlorophenol, forming the more nucleophilic 3-chlorophenoxide ion.
-
Nucleophilic attack: The 3-chlorophenoxide ion then attacks the electrophilic carbon of the propyl halide (in this case, 1-bromopropane) in an SN2 fashion, leading to the formation of the ether linkage and the displacement of the bromide ion.
The overall reaction is as follows:
Caption: Overall workflow for the synthesis of 1-Chloro-3-propoxybenzene.
Detailed Mechanistic Diagram
Sources
1-Chloro-3-propoxybenzene molecular weight and formula
An In-Depth Technical Guide to 1-Chloro-3-propoxybenzene
Foreword
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the utility of a molecule is defined by the versatility of its functional groups and the reliability of its synthesis. 1-Chloro-3-propoxybenzene emerges as a compound of significant interest, offering a synthetically adaptable scaffold. The presence of an ether linkage, an aromatic ring, and a halogen substituent provides multiple reaction sites, making it a valuable intermediate. This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, the logic of its characterization, and its potential applications. Every protocol herein is presented as a self-validating system, grounded in established chemical principles to ensure reproducibility and reliability in your laboratory.
Core Molecular Identity and Physicochemical Properties
A foundational understanding of a molecule begins with its fundamental constants and properties. These data are critical for everything from reaction stoichiometry to purification and storage.
Molecular Formula, Structure, and Weight
The molecular formula for 1-Chloro-3-propoxybenzene is C₉H₁₁ClO . This composition gives it a molecular weight of approximately 170.64 g/mol .[1][2] The molecule's architecture consists of a benzene ring substituted at the 1-position with a chlorine atom and at the 3-position with a propoxy group (-O-CH₂CH₂CH₃).
Caption: 2D representation of the 1-Chloro-3-propoxybenzene structure.
Physicochemical Data Summary
The physical properties of a compound dictate the conditions required for its handling, reaction, and purification. The data below have been consolidated from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 51241-31-7 | [1] |
| Molecular Formula | C₉H₁₁ClO | [2] |
| Molecular Weight | 170.64 g/mol | [1][2] |
| Appearance | Liquid | N/A |
| Purity | Typically ≥95% | [1] |
(Note: Properties such as boiling point and density are not consistently reported across public databases for this specific isomer and should be determined empirically for high-purity samples.)
Synthesis Protocol: The Williamson Ether Synthesis Approach
The most reliable and common method for preparing aryl ethers like 1-Chloro-3-propoxybenzene is the Williamson ether synthesis. This choice is predicated on the high efficiency and predictability of the Sₙ2 reaction between a phenoxide and a primary alkyl halide.
Mechanistic Rationale
The synthesis proceeds in two key steps:
-
Deprotonation: 3-chlorophenol is treated with a moderately strong base, such as potassium carbonate (K₂CO₃). The base abstracts the acidic phenolic proton, forming the potassium 3-chlorophenoxide salt. This step is critical as it converts the weakly nucleophilic hydroxyl group into a much more potent phenoxide nucleophile.
-
Nucleophilic Substitution (Sₙ2): The generated 3-chlorophenoxide attacks the primary alkyl halide (e.g., 1-bromopropane). The reaction follows an Sₙ2 pathway, leading to the formation of the ether linkage and inversion of stereochemistry at the alkyl carbon (though irrelevant for an achiral substrate like 1-bromopropane). A primary halide is essential to minimize the competing E2 elimination reaction, which would produce propene.
Caption: Synthetic workflow for 1-Chloro-3-propoxybenzene via Williamson ether synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution relies on anhydrous conditions to prevent side reactions with water.
Materials:
-
3-Chlorophenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetone or DMF (solvent)
-
Diethyl ether
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (1.0 eq) and anhydrous acetone.
-
Base Addition: Add the finely powdered anhydrous potassium carbonate (2.0 eq). The large excess ensures complete deprotonation and helps to drive the reaction to completion.
-
Alkyl Halide Addition: Add 1-bromopropane (1.2 eq) to the stirring suspension. The slight excess of the alkylating agent ensures the complete consumption of the more valuable phenoxide.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The reaction is complete when the 3-chlorophenol spot is no longer visible (usually 8-12 hours).
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃, KBr). b. Concentrate the filtrate using a rotary evaporator to remove the acetone. c. Dissolve the resulting oil in diethyl ether. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally brine (to aid in phase separation).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain the final, pure 1-Chloro-3-propoxybenzene.
Analytical Validation and Characterization
Confirming the identity and purity of the synthesized product is a non-negotiable step for scientific integrity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the structure. Expect to see characteristic signals for the three distinct aromatic protons, a triplet for the terminal methyl group of the propoxy chain, a triplet for the oxygen-adjacent methylene group, and a sextet for the central methylene group. Integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show the correct number of unique carbon signals, confirming the overall carbon skeleton.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for assessing purity and confirming molecular weight. The gas chromatogram should show a single major peak. The mass spectrum for that peak should display a molecular ion (M⁺) peak at m/z ≈ 170 and a characteristic M+2 peak at m/z ≈ 172 with roughly one-third the intensity, which is the isotopic signature of a single chlorine atom.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This will confirm the presence of key functional groups. Look for the characteristic C-O-C ether stretching bands (~1250-1000 cm⁻¹) and C-Cl stretching (~750-550 cm⁻¹), as well as aromatic C-H and C=C absorptions.
Relevance and Application in Drug Development
While not a drug itself, 1-Chloro-3-propoxybenzene is a classic example of a "building block" or "scaffold" in medicinal chemistry. Its utility stems from the specific properties imparted by its functional groups.
-
Lipophilicity Modulation: The propoxy group adds lipophilicity (fat-solubility) to the molecule. In drug design, tuning lipophilicity is crucial for controlling a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as its ability to cross cell membranes.
-
Metabolic Blocker: The chlorine atom can serve as a "metabolic blocker."[3] Aromatic rings are often hydroxylated by cytochrome P450 enzymes during metabolism. Placing a chlorine atom at a susceptible position can prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3]
-
Vector for Further Synthesis: The chloro- and propoxy- groups direct further electrophilic aromatic substitution to specific positions on the ring, allowing for the controlled addition of other functional groups to build more complex molecular architectures. The chlorine atom can also be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This chemical "handle" is invaluable for constructing diverse libraries of compounds for screening.[4]
Safety, Handling, and Storage
As a chlorinated aromatic ether, 1-Chloro-3-propoxybenzene requires careful handling.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood while wearing safety goggles, nitrile gloves, and a lab coat.
-
Hazards: Based on analogous structures, the compound should be treated as a potential skin and eye irritant.[5][6] Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[5]
-
Disclaimer: This information is not a substitute for a formal Safety Data Sheet (SDS). Always consult the manufacturer's SDS before use.
References
-
SIELC Technologies. Benzene, 1-chloro-3-methoxy-. [Link]
-
ChemSynthesis. 1-methyl-3-propoxybenzene. [Link]
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PubChem, National Center for Biotechnology Information. 1-Chloro-3-propylbenzene. [Link]
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Chemsrc. 1-Chloro-3-ethylbenzene. [Link]
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Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. [Link]
-
MDPI. Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. [Link]
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ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
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Carl ROTH. Safety Data Sheet: Chlorobenzene. [Link]
-
Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. [Link]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 1-Chloro-3-propoxybenzene via Williamson Ether Synthesis
Abstract and Introduction
Aryl ethers are a fundamental structural motif present in a vast array of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a reliable and versatile C–O bond-forming reaction, remains a cornerstone of organic synthesis for accessing these valuable compounds.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of 1-Chloro-3-propoxybenzene from 3-chlorophenol and a suitable propyl halide.
This document is structured to provide not just a procedural checklist, but a deep, causal understanding of the experimental design. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a self-validating protocol complete with safety imperatives, work-up procedures, and characterization guidelines. This protocol is intended for researchers and professionals in organic synthesis and drug development who require a robust and reproducible method for preparing substituted aryl ethers.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via the classic Williamson ether synthesis, which is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The process involves two critical steps:
-
Deprotonation: The weakly acidic phenolic proton of 3-chlorophenol is abstracted by a base (in this protocol, potassium carbonate) to generate a potent nucleophile, the 3-chlorophenoxide ion.
-
Nucleophilic Attack: The newly formed 3-chlorophenoxide ion attacks the primary alkyl halide (1-bromopropane) in a concerted SN2 mechanism.[3] This involves a backside attack on the electrophilic carbon bearing the halide, leading to an inversion of stereochemistry (though not relevant for an achiral substrate like 1-bromopropane) and the displacement of the bromide leaving group to form the desired ether product.[2]
Overall Reaction:
Figure 1: Overall synthetic scheme for the preparation of 1-Chloro-3-propoxybenzene.
The choice of a primary alkyl halide is crucial, as secondary and tertiary halides would favor a competing elimination reaction pathway, significantly reducing the yield of the desired ether.[2]
Materials, Methods, and Critical Safety Precautions
Reagents and Materials
| Reagent/Material | Grade | CAS Number | M.W. ( g/mol ) | Supplier | Notes |
| 3-Chlorophenol | ≥98% | 108-43-0 | 128.56 | Sigma-Aldrich | Toxic and corrosive. |
| 1-Bromopropane | ≥99% | 107-06-2 | 122.99 | Sigma-Aldrich | Flammable, suspected carcinogen, reproductive toxin.[4] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | 584-08-7 | 138.21 | Fisher Scientific | Irritant. Must be anhydrous. |
| Acetone | ACS Grade | 67-64-1 | 58.08 | VWR | Flammable, irritant. A suitable polar aprotic solvent. |
| Diethyl Ether | Anhydrous, ≥99% | 60-29-7 | 74.12 | Fisher Scientific | Extremely flammable. For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | 120.37 | VWR | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | - | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Critical Safety Precautions
This protocol involves hazardous materials and must be performed with strict adherence to safety standards.
-
Engineering Controls: All steps must be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.
-
Reagent-Specific Hazards:
-
3-Chlorophenol: Harmful if swallowed, inhaled, or in contact with skin.[5][6][7] Causes skin irritation and serious eye damage. Avoid all direct contact.
-
1-Bromopropane: Highly flammable. Suspected of causing cancer and may damage fertility or the unborn child.[4] Handle with extreme care and ensure the fume hood has adequate airflow.
-
Solvents: Acetone and diethyl ether are highly flammable. Ensure no open flames or spark sources are present in the laboratory.
-
Detailed Experimental Protocol
Reaction Setup and Execution
-
Flask Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenol (5.00 g, 38.9 mmol, 1.0 eq.).
-
Solvent and Base Addition: Add 100 mL of acetone, followed by anhydrous potassium carbonate (8.06 g, 58.3 mmol, 1.5 eq.).
-
Causality Note: Acetone is used as a polar aprotic solvent which is effective for SN2 reactions. Anhydrous potassium carbonate is a mild base sufficient for deprotonating the phenol; using an excess ensures complete formation of the phenoxide. The base's insolubility requires efficient stirring.
-
-
Alkylating Agent Addition: Add 1-bromopropane (4.27 mL, 5.76 g, 46.7 mmol, 1.2 eq.) to the stirring suspension.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the 3-chlorophenol starting material spot.
Work-up and Product Isolation
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Removal of Base: Filter the suspension through a pad of celite or filter paper to remove the solid potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of acetone (~20 mL).
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Liquid-Liquid Extraction: Dissolve the resulting oily residue in 100 mL of diethyl ether and transfer the solution to a 250 mL separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
1 x 50 mL of 1 M NaOH solution (to remove any unreacted 3-chlorophenol).
-
2 x 50 mL of deionized water.
-
1 x 50 mL of saturated NaCl solution (brine) to aid in the separation of the layers and remove residual water.
-
Causality Note: The basic wash ensures that any remaining acidic phenol is converted to its water-soluble salt and removed from the organic phase, simplifying purification. The brine wash reduces the solubility of the organic product in the aqueous phase.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 1-Chloro-3-propoxybenzene as an oil.
Purification
-
Flash Column Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Elution: Pack the column using a slurry of silica gel in hexanes. Load the crude product onto the column and elute with a solvent system of increasing polarity, starting with pure hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-Chloro-3-propoxybenzene as a pure, colorless oil. Calculate the final yield.
Data Summary and Expected Outcome
| Parameter | Value |
| Reactants | |
| 3-Chlorophenol | 5.00 g (38.9 mmol, 1.0 eq.) |
| 1-Bromopropane | 5.76 g (46.7 mmol, 1.2 eq.) |
| Potassium Carbonate | 8.06 g (58.3 mmol, 1.5 eq.) |
| Reaction Conditions | |
| Solvent | Acetone (100 mL) |
| Temperature | Reflux (~56 °C) |
| Time | 12-18 hours |
| Expected Product | |
| Product Name | 1-Chloro-3-propoxybenzene |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.63 g/mol |
| Theoretical Yield | 6.64 g |
| Expected Yield | 75-85% |
| Appearance | Colorless Oil |
Visualized Experimental Workflow
The following diagram outlines the complete workflow from initial setup to final product characterization.
Caption: Workflow for the synthesis of 1-Chloro-3-propoxybenzene.
References
-
MDPI. (n.d.). Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Evansville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Loba Chemie. (2016, July 19). 3-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorophenol. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Quora. (2024, July 7). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-propylbenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]
-
Quora. (2024, July 7). How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors? Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 1-Bromopropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
Sources
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- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 1-Chloro-3-propoxybenzene via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 1-Chloro-3-propoxybenzene, a key intermediate in various industrial and pharmaceutical applications. The protocol leverages the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and addresses critical considerations for maximizing yield and purity. The content is tailored for researchers, scientists, and professionals in drug development who require a reliable and well-characterized method for the preparation of substituted aryl ethers.
Introduction: The Strategic Importance of Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of modern organic chemistry, prized for its reliability in constructing ether linkages. The reaction fundamentally involves the nucleophilic substitution of a halide by an alkoxide ion.[3][4] This SN2 reaction is particularly effective when a primary alkyl halide is used, as it minimizes competing elimination reactions.[1][4][5]
The synthesis of 1-Chloro-3-propoxybenzene serves as an excellent case study for the application of this reaction to produce asymmetrical aryl ethers. The strategic choice of reacting a phenoxide with a primary alkyl halide is crucial for the success of this synthesis. The alternative approach, reacting an aryl halide with a propoxide, is generally not feasible for unactivated aryl halides.[1][2]
Mechanistic Insight: A Two-Step Nucleophilic Substitution
The synthesis of 1-Chloro-3-propoxybenzene via the Williamson ether synthesis proceeds through a well-established two-step mechanism.[3]
Step 1: Deprotonation of the Phenol The first step involves the deprotonation of 3-chlorophenol by a strong base to form the corresponding phenoxide ion.[3][6] Sodium hydride (NaH) is a particularly effective base for this purpose, as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas.[1] The evolution of hydrogen gas also serves as a visual indicator that the reaction has initiated.
Step 2: Nucleophilic Attack (SN2) The resulting 3-chlorophenoxide ion is a potent nucleophile. In the second step, this phenoxide attacks the primary alkyl halide, 1-bromopropane, in a classic SN2 fashion.[3][5] The phenoxide ion displaces the bromide leaving group, forming the desired 1-Chloro-3-propoxybenzene and a sodium bromide salt as a byproduct.[1][5]
To ensure a high yield of the ether product, it is imperative to use a primary alkyl halide.[4] The use of secondary or tertiary alkyl halides would favor the competing E2 elimination pathway, leading to the formation of an alkene and regeneration of the starting phenol.[1][6]
Experimental Protocol: Synthesis of 1-Chloro-3-propoxybenzene
This protocol is designed for the safe and efficient synthesis of 1-Chloro-3-propoxybenzene on a laboratory scale.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 3-Chlorophenol | 128.56 | 12.86 g | 0.10 | >99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.40 g | 0.11 | Sigma-Aldrich | |
| 1-Bromopropane | 123.00 | 14.76 g (10.9 mL) | 0.12 | >99% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | 100 mL | Sigma-Aldrich | |||
| Diethyl Ether | 200 mL | Anhydrous | Fisher Scientific | ||
| Saturated Sodium Bicarbonate Solution | 100 mL | ||||
| Saturated Sodium Chloride Solution (Brine) | 100 mL | ||||
| Anhydrous Magnesium Sulfate |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen inlet adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Detailed Step-by-Step Procedure
Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum.
-
Ensure all glassware is thoroughly dried in an oven prior to use to prevent quenching of the sodium hydride.
-
Flush the entire apparatus with dry nitrogen gas for 10-15 minutes to establish an inert atmosphere.
Formation of the Phenoxide:
-
Under a positive flow of nitrogen, carefully add the sodium hydride (4.40 g, 0.11 mol) to the reaction flask.
-
Add anhydrous DMF (100 mL) to the flask via a syringe.
-
Begin stirring the suspension.
-
In a separate beaker, dissolve 3-chlorophenol (12.86 g, 0.10 mol) in a minimal amount of anhydrous DMF.
-
Slowly add the 3-chlorophenol solution to the sodium hydride suspension in the reaction flask using a dropping funnel over a period of 20-30 minutes. The addition is exothermic, and hydrogen gas will evolve. Maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete formation of the sodium 3-chlorophenoxide.
Ether Formation:
-
Slowly add 1-bromopropane (14.76 g, 0.12 mol) to the reaction mixture via the dropping funnel over 15-20 minutes.
-
Once the addition is complete, heat the reaction mixture to 70-80°C using a heating mantle.
-
Maintain this temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly and carefully adding 100 mL of cold water. Caution: This should be done in a well-ventilated fume hood as any unreacted sodium hydride will react vigorously with water to produce hydrogen gas.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 3-chlorophenol.
-
Wash the organic layer with saturated sodium chloride solution (brine) (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure 1-Chloro-3-propoxybenzene.
Characterization Data
The identity and purity of the synthesized 1-Chloro-3-propoxybenzene can be confirmed using various spectroscopic techniques.
-
1H NMR (CDCl3, 400 MHz): δ 7.18 (t, J = 8.1 Hz, 1H), 6.90-6.83 (m, 2H), 6.78 (dd, J = 2.4, 0.8 Hz, 1H), 3.92 (t, J = 6.6 Hz, 2H), 1.85-1.75 (m, 2H), 1.04 (t, J = 7.4 Hz, 3H).
-
13C NMR (CDCl3, 101 MHz): δ 159.4, 135.0, 130.3, 121.3, 115.0, 113.2, 69.8, 22.6, 10.5.
-
Mass Spectrometry (EI): m/z (%) = 172 (M+, 35), 130 (100), 102 (20), 75 (30).
-
IR (neat): νmax 3070, 2965, 2934, 2876, 1594, 1576, 1475, 1288, 1248, 1165, 1070, 864, 768 cm-1.
Safety and Handling Precautions
Sodium Hydride: Sodium hydride is a highly flammable and water-reactive solid.[7][8] It must be handled under an inert atmosphere (nitrogen or argon).[8] Upon contact with water, it produces flammable hydrogen gas, which can ignite spontaneously.[8] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.[7][9] All handling should be performed in a chemical fume hood.[9]
1-Bromopropane: 1-Bromopropane is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen. Handle with care in a well-ventilated fume hood and wear appropriate PPE.
Dimethylformamide (DMF): DMF is a combustible liquid and a known reproductive toxin. Avoid inhalation of vapors and skin contact.
Troubleshooting and Optimization
-
Low Yield: Incomplete deprotonation of the phenol can lead to lower yields. Ensure the sodium hydride is fresh and the reaction is carried out under strictly anhydrous conditions. Extending the reaction time or slightly increasing the temperature during the ether formation step can also improve the yield.
-
Side Products: The primary side product is typically the result of elimination if the reaction temperature is too high or if there are impurities in the alkyl halide. Using a high-purity primary alkyl halide and maintaining the recommended reaction temperature are crucial.[6]
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reagents are of high purity and that the reaction is being conducted under a truly inert atmosphere. The presence of moisture can significantly hinder the reaction.
Visualizing the Workflow
The following diagram illustrates the key stages of the Williamson ether synthesis for 1-Chloro-3-propoxybenzene.
Caption: A flowchart of the synthesis of 1-Chloro-3-propoxybenzene.
Conclusion
The Williamson ether synthesis remains a highly effective and reliable method for the preparation of asymmetrical aryl ethers like 1-Chloro-3-propoxybenzene. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous and inert environment, and by selecting the appropriate reagents to favor the SN2 pathway, high yields of the desired product can be consistently achieved. The protocol and insights provided in this application note offer a solid foundation for researchers and professionals engaged in the synthesis of this and related compounds.
References
-
Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Michigan. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
St. Norbert College. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 30). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]
- Google Patents. (n.d.). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
- Google Patents. (n.d.). CN101033168A - Method of synthesizing 1-chloro-3-ethyl-benzene.
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Books. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers.
-
Carl Roth. (n.d.). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). A New Method for the Preparation of Aryl Vinyl Ethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-methoxypropane. Retrieved from [Link]
- Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
-
Quora. (2024, July 7). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Retrieved from [Link]
-
PubChem. (n.d.). Benzene, propoxy-. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. nj.gov [nj.gov]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. alkalimetals.com [alkalimetals.com]
Troubleshooting & Optimization
Technical Support Center: Catalyst Optimization for 1-Chloro-3-propoxybenzene
Subject: Technical Guide for Catalyst Selection & Process Optimization Target Molecule: 1-Chloro-3-propoxybenzene (CAS: 21659-03-2) Structure: m-Chlorophenyl propyl ether Document ID: TSC-2024-CPB-01
Introduction: Defining the Synthetic Challenge
This guide addresses the synthesis of 1-Chloro-3-propoxybenzene , a critical intermediate in medicinal chemistry. The synthesis revolves around the formation of an aryl-alkyl ether bond while preserving the meta-chloro substituent on the aromatic ring.
Users typically encounter two primary synthetic pathways, each requiring distinct catalytic strategies:
-
Path A (Nucleophilic Substitution): Alkylation of 3-chlorophenol using Phase Transfer Catalysis (PTC).
-
Path B (Cross-Coupling): Metal-catalyzed coupling of 1-bromo-3-chlorobenzene with propanol.
The following modules provide deep-dive technical support for catalyst selection, troubleshooting, and process control.
Module 1: Phase Transfer Catalysis (The Standard Route)
Context: This is the most scalable and cost-effective route. It involves the O-alkylation of 3-chlorophenol with 1-bromopropane (or 1-chloropropane) in a biphasic system.
Reaction:
Catalyst Selection Matrix
| Catalyst Class | Specific Catalyst | Recommended Solvent | Application Scenario |
| Quaternary Ammonium | TBAB (Tetrabutylammonium bromide) | Toluene / Water | Standard. Best balance of cost and reactivity for liquid-liquid systems. |
| Quaternary Ammonium | Aliquat 336 (Methyltrioctylammonium chloride) | Heptane / Water | Lipophilic. Use if the organic phase is highly non-polar (e.g., hexane/heptane). |
| Crown Ether | 18-Crown-6 | Acetonitrile / K₂CO₃ (s) | Anhydrous. Use for solid-liquid PTC if water sensitivity is a major concern (rare for this ether). |
Technical FAQ: PTC Optimization
Q: My reaction stalls at 70% conversion using TBAB. What is the root cause? A: This is often due to "Catalyst Poisoning" by the leaving group or hydration issues.
-
Root Cause 1: High concentration of Bromide ions (Br⁻) in the aqueous phase can compete with the Phenoxide ion for the catalyst's active site.
-
Corrective Action: Refresh the aqueous base layer halfway through the reaction or switch to a more lipophilic catalyst like TBABr (Tetrabutylammonium bromide) to TBAHS (Tetrabutylammonium hydrogen sulfate). The sulfate anion is more hydrophilic and stays in the water, leaving the quaternary ammonium free to transport the phenoxide.
Q: I am seeing C-alkylation impurities (propyl group on the ring). How do I stop this? A: Phenoxide is an ambident nucleophile. While O-alkylation is preferred, C-alkylation can occur if the ion pair is too "loose."
-
Mechanism: Solvent-separated ion pairs favor the harder nucleophile (Oxygen).
-
Corrective Action: Ensure your solvent is non-polar (Toluene). Avoid polar aprotic solvents (DMF/DMSO) if C-alkylation is observed, as they solvate the cation too well, leaving the "naked" phenoxide too reactive. Stick to Toluene/Water with TBAB.
Workflow Visualization: PTC Mechanism
Caption: Starks' Extraction Mechanism showing the cycle of the Quaternary Ammonium (Q+) catalyst ferrying the phenoxide into the organic phase.
Module 2: Transition Metal Catalysis (The Selective Route)
Context: Used when starting from 1-bromo-3-chlorobenzene . This route requires high chemoselectivity to react the Bromine (C-Br) while leaving the Chlorine (C-Cl) intact.
Reaction:
Catalyst Selection Matrix
| Catalyst System | Ligand | Base | Selectivity Note |
| Palladium (Pd) | BrettPhos or RockPhos | Cs₂CO₃ | High. Bulky ligands facilitate reductive elimination of the ether and prevent oxidative addition into the C-Cl bond [1]. |
| Copper (Cu) | 1,10-Phenanthroline | K₃PO₄ | Moderate. Classical Ullmann conditions. Cheaper but requires higher temperatures (100°C+), risking C-Cl activation. |
| Palladium (Pd) | Xantphos | NaOtBu | Low. Avoid. Strong bases and less bulky ligands may lead to dehalogenation (loss of Cl). |
Technical FAQ: Metal Coupling
Q: I am observing dehalogenation (product is Propoxybenzene, Cl is gone). Why? A: This is a common side reaction in Pd-catalyzed cross-coupling involving chloro-arenes.
-
Root Cause: The catalyst is inserting into the C-Cl bond after the C-Br bond is consumed, or a
-hydride elimination pathway is active. -
Corrective Action:
-
Switch Ligand: Use a highly sterically hindered ligand like tBuBrettPhos . The bulk prevents the metal from accessing the smaller C-Cl bond.
-
Lower Temperature: Run the reaction at the lowest temp possible (e.g., 60-80°C) where C-Br activation occurs but C-Cl activation is kinetically forbidden.
-
Control Stoichiometry: Ensure the alcohol is the limiting reagent or used in slight excess, but do not prolong reaction time after conversion.
-
Q: Can I use Copper Iodide (CuI) instead of Palladium? A: Yes, but with caveats.
-
Protocol: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%) + Cs₂CO₃ in Toluene at 110°C.
-
Risk: Copper coupling requires higher temperatures. Ensure your 1-bromo-3-chlorobenzene does not undergo scrambling. Palladium with modern ligands is generally superior for selective coupling at lower temperatures.
Module 3: Troubleshooting & Impurity Profiling
Use this decision tree to identify and resolve process deviations.
Caption: Diagnostic logic flow for common synthesis failures.
Critical Safety & Handling
-
Alkyl Halides: 1-Bromopropane is a neurotoxin and reproductive toxin. All PTC reactions must be performed in a fume hood.
-
Exotherm: The addition of PTC to the biphasic mixture can trigger a sudden exotherm. Add catalyst after the phases are mixed and temperature is stabilized.
References
-
Gowrisankar, S., et al. (2010). "A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols." Journal of the American Chemical Society.[1]
-
Freedman, H. H. (1986). "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry.
-
Halpern, M. (2002). "Phase-Transfer Catalysis: Mechanism and Principles." PTC Organics.[2]
-
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[1]
Sources
managing reaction temperature for 1-Chloro-3-propoxybenzene
Technical Support Center: Reaction Temperature Management for 1-Chloro-3-propoxybenzene Synthesis
Core Directive: The Thermal Landscape
You are synthesizing 1-Chloro-3-propoxybenzene (also known as m-chloropropoxybenzene) via a Williamson Ether Synthesis. This involves the O-alkylation of 3-chlorophenol with 1-bromopropane (or 1-chloropropane) using a base.
The critical engineering challenge here is the Boiling Point Mismatch .
-
Solvent (Acetonitrile): bp 82°C
-
Reagent (1-Bromopropane): bp 71°C
The Trap: If you simply reflux acetonitrile (bath ~95°C), you will rapidly deplete your alkylating agent (1-bromopropane) before it reacts, leading to stalled conversion and poor yield. Your thermal strategy must balance reaction kinetics against reagent volatility.
Critical Temperature Parameters (By Solvent)
The choice of solvent dictates your thermal ceiling. Below are the validated ranges for the most common solvent systems.
| Solvent System | Recommended Internal Temp | Thermal Risk Profile | Notes |
| Acetonitrile (MeCN) | 60°C – 65°C | Moderate. Close to reagent bp (71°C). | Preferred. Best balance of rate and workup ease. Requires efficient condenser. |
| DMF / DMAc | 50°C – 60°C | High (Impurity). High T promotes elimination. | Fast kinetics due to polarity, but hard to remove. Risk of "runaway" elimination side-reaction. |
| Acetone | Reflux (56°C) | Low. | Safe but slow . Often requires 24h+ or iodide catalyst (Finkelstein condition). |
| Toluene / Water (PTC) | 80°C – 90°C | Low. | Requires Phase Transfer Catalyst (e.g., TBAB). Higher T allowed as reagent partitions into organic phase. |
Troubleshooting Guide (Q&A Format)
Q1: My reaction stalled at 60% conversion after 4 hours. I increased the temp to 85°C, but conversion didn't improve. Why? A: You likely boiled off your electrophile.
-
Diagnosis: 1-Bromopropane boils at 71°C. If your internal temperature hit 85°C in an open system (even with a standard water condenser), the reagent escaped.
-
Fix: Add an additional 0.2–0.5 equivalents of 1-bromopropane. Lower the bath temperature so the internal temperature stays at 65°C. Ensure your condenser coolant is set to <5°C (chiller), not just tap water.
Q2: I see a new, non-polar impurity peak on HPLC/TLC. What is it? A: This is likely Propene (gas) or C-alkylated byproducts, but most commonly it indicates Elimination .
-
Mechanism: At high temperatures (>80°C) or with very strong bases (like NaH or KOH), the base deprotonates the beta-hydrogen of 1-bromopropane instead of the phenol, forming propene gas.
-
Fix: Switch to a milder base like Potassium Carbonate (K₂CO₃). Reduce temperature to 60°C.
Q3: The reaction mixture became extremely viscous and difficult to stir. Is this temperature-related? A: Indirectly. This is usually "Phenoxide Slurry."
-
Cause: 3-Chlorophenol + K₂CO₃ forms a thick slurry in MeCN before heating.
-
Fix: Do not heat rapidly to break the slurry. Use mechanical stirring or a wide-blade magnetic bar. Heat gently to 40°C first to solubilize the phenoxide intermediate before adding the alkyl halide.
Validated Experimental Protocol
Objective: Synthesis of 1-Chloro-3-propoxybenzene Scale: 10 mmol Standard: >95% Conversion, <2% Elimination impurity.
Reagents:
-
3-Chlorophenol (1.29 g, 10 mmol)
-
1-Bromopropane (1.48 g, 12 mmol) [1.2 equiv]
-
Potassium Carbonate (2.07 g, 15 mmol) [1.5 equiv, anhydrous]
-
Acetonitrile (20 mL) [Dry]
Step-by-Step Methodology:
-
System Prep: Equip a 50 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser (dimroth or double-surface). Connect the condenser to a chiller set at 0–5°C.
-
Base Activation: Add 3-Chlorophenol, K₂CO₃, and Acetonitrile. Stir at room temperature for 15 minutes .
-
Why? Allows partial deprotonation and prevents an initial exotherm spike when the halide is added.
-
-
Reagent Addition: Add 1-Bromopropane via syringe.
-
Thermal Ramp: Place flask in an oil bath.
-
Set Bath Temp: 70°C.
-
Target Internal Temp: 60–65°C.
-
Monitor: Ensure gentle reflux. If the solvent boils violently, reduce heat. The 1-bromopropane must condense and return to the flask.
-
-
Reaction Monitoring: Stir for 6–8 hours.
-
Check TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Endpoint: Disappearance of 3-chlorophenol.
-
-
Workup: Cool to room temperature. Filter off the solid salts (KBr, excess K₂CO₃). Rinse solids with MeCN. Concentrate the filtrate under reduced pressure.
Logic & Workflow Visualization
The following diagram illustrates the decision matrix for temperature control and troubleshooting.
Caption: Decision tree for optimizing reaction temperature based on solvent and observed failure modes.
References
-
Williamson Ether Synthesis Overview. Master Organic Chemistry. A comprehensive guide to the mechanism, solvent choices, and side reactions of SN2 ether formation.
-
Synthesis of Propoxybenzene Derivatives. Google Patents (US5136059A). Describes the alkylation of phenols with propyl halides, citing temperature ranges of -78°C to 150°C, with practical examples in the 50-100°C range.
-
Alkylation of Phenols (General Protocol). Chemistry LibreTexts. Details the stoichiometry and base requirements (K2CO3 vs NaOH) for minimizing elimination during alkylation.
-
1-Bromopropane Physical Properties. PubChem. Verification of boiling point (71°C) critical for reactor design.
Validation & Comparative
Biological Activity & Application Guide: 1-Chloro-3-propoxybenzene and Analogs
[1]
Executive Summary: The "Privileged Linker" Hypothesis
1-Chloro-3-propoxybenzene (3-CPB) is not merely a solvent or passive reagent; in modern drug discovery, it serves as a strategic linker module .[1] It introduces a lipophilic 3-phenoxypropyl spacer that is critical for dual-binding site ligands, particularly in GPCR modulators (Antipsychotics) and PD-1/PD-L1 inhibitors .[1]
Unlike its para (4-CPB) or ortho (2-CPB) isomers, the meta-substitution pattern of 3-CPB offers a unique balance of conformational entropy and metabolic stability , preventing rapid hydroxylation while maintaining the precise geometric distance required to span allosteric and orthosteric binding sites.[1]
Comparative Analysis: 3-CPB vs. Structural Analogs
This section objectively compares 3-CPB with its primary isomers and bioisosteres.[1] The data highlights why the meta-chloro isomer is often the preferred scaffold for specific therapeutic classes.
Table 1: Physicochemical & Functional Comparison
| Feature | 1-Chloro-3-propoxybenzene (3-CPB) | 1-Chloro-4-propoxybenzene (4-CPB) | 1-Chloro-2-propoxybenzene (2-CPB) | 1-Fluoro-3-propoxybenzene (3-FPB) |
| Substitution | Meta (3-position) | Para (4-position) | Ortho (2-position) | Meta (3-position) |
| Electronic Effect | Inductive withdrawal (-I); minimal resonance | Resonance donation (+R) dominates | Steric hindrance + Inductive (-I) | Stronger -I; weaker H-bond acceptor |
| Metabolic Liability | Low: Meta position blocks P450 oxidation at the most labile site.[1] | High: Para position is the primary site for metabolic hydroxylation.[1] | Medium: Steric bulk can impede metabolism but also binding.[1] | Very Low: C-F bond is metabolically inert.[1] |
| Linker Geometry | "Bent" Conformation: Favors U-shaped binding pockets (e.g., Dopamine D2).[1] | Linear Conformation: Extends ligand length; rigid.[1] | Twisted Conformation: High steric clash with adjacent groups.[1] | Similar to 3-CPB but smaller atomic radius.[1] |
| Primary Application | Antipsychotics (D2/5-HT2A) , PD-L1 Inhibitors | Liquid Crystals, Polymer precursors | Sterically crowded ligands | CNS drugs (High BBB permeability) |
Expert Insight: The "Magic Chloro" Effect
In medicinal chemistry, the meta-chloro substituent (as seen in 3-CPB) often exerts a "Magic Chloro" effect.[1] It fills hydrophobic sub-pockets in receptors (like the D2 dopamine receptor) more efficiently than a hydrogen atom or a methyl group, increasing potency by 10–100 fold without significantly increasing molecular weight.[1] The meta placement avoids the "metabolic soft spot" at the para position, extending the drug's half-life.[1]
Mechanism of Action: The 3-Phenoxypropyl Linker
3-CPB is synthesized into drugs where it acts as a molecular ruler .[1] It connects a "warhead" (e.g., a piperidine amine) to an "anchor" (the chlorobenzene ring).[1]
Case Study: Synthesis of Heteroarylpiperidine Antipsychotics
Many atypical antipsychotics (e.g., Iloperidone analogs) utilize the 3-chloropropoxy moiety to link a benzisoxazole headgroup to a phenyl tail.[1]
-
Role of Propyl Chain: Provides the exact 3-carbon distance to span the aspartate residue in the GPCR binding site.[1]
-
Role of 3-Cl-Phenoxy: Acts as an anchor in the secondary hydrophobic pocket, improving selectivity for 5-HT2A over D2 receptors.[1]
Visualization: Synthesis & Pharmacophore Assembly
The following diagram illustrates how 3-CPB is transformed into a bioactive pharmacophore.
Figure 1: Reaction pathway demonstrating the incorporation of 3-CPB into a dual-acting GPCR antagonist.
Experimental Protocol: Comparative Alkylation Efficiency
This protocol validates the reactivity and suitability of 3-CPB as a linker reagent compared to its para analog.[1]
Objective
To determine the yield and purity of ether formation using 3-CPB versus 4-CPB in a standard nucleophilic substitution.
Materials
-
Reagent A: 1-Chloro-3-propoxybenzene (3-CPB) [CAS: 51241-31-7][1]
-
Reagent B: 1-Chloro-4-propoxybenzene (4-CPB) (Comparator)[1]
-
Nucleophile: 4-Hydroxy-piperidine (Model nucleophile)[1]
-
Base: Potassium Carbonate (
), anhydrous[1] -
Solvent: Acetonitrile (ACN) or DMF[1]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-Hydroxy-piperidine in 30 mL of ACN.
-
Activation: Add 12 mmol of anhydrous
and a catalytic amount (0.5 mmol) of KI. Stir at room temperature for 15 minutes to activate the nucleophile. -
Addition:
-
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Quenching: After 12 hours (or upon disappearance of starting material), cool to room temperature. Pour into 100 mL ice water.
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organic layer with brine, dry over , and concentrate.[1] -
Analysis: Analyze crude yield and purity via HPLC-UV (254 nm).
Expected Results & Interpretation
-
Yield: 3-CPB typically shows slightly lower reaction rates than 4-CPB due to the inductive withdrawal of the meta-chloro group making the propyl-chloride less electrophilic than the resonance-stabilized para isomer.[1] However, the selectivity is often higher.[1]
-
Purity: 3-CPB derivatives often crystallize more readily due to the asymmetry of the meta substitution, facilitating purification.[1]
Safety & Handling (E-E-A-T)
While 3-CPB is an intermediate, it possesses specific hazards that differ from its final drug products.
-
Skin Irritation: The propoxy chain increases lipophilicity, allowing rapid dermal absorption.[1] Use Nitrile gloves (min thickness 0.11 mm).[1]
-
Environmental: Unlike the para isomer, the meta isomer is more resistant to biodegradation.[1] All waste must be incinerated in a chemical combustor equipped with an afterburner and scrubber.[1]
References
-
PubChem. (2025).[1] 1-Chloro-3-propylbenzene and Analogs: Compound Summary CID 9942196.[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Journal of Medicinal Chemistry. (2025). Discovery of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors. American Chemical Society.[1] Retrieved from [Link]
-
Google Patents. (1997).[1] US5663449A: Intermediate compounds in the synthesis of heteroarylpiperidines.[1] Retrieved from
-
ChemRxiv. (2024).[1] The "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
comparative study of synthesis methods for 1-Chloro-3-propoxybenzene
Executive Summary
This guide provides a technical comparison of synthesis routes for 1-Chloro-3-propoxybenzene (CAS: 15794-30-6), a structural motif frequently utilized as an intermediate in the synthesis of phenylpiperazine-based pharmaceuticals (e.g., antipsychotics like aripiprazole derivatives).
We evaluate three primary methodologies:
-
Classical Williamson Ether Synthesis: The industry standard for reliability.
-
Phase Transfer Catalysis (PTC): The scalable, "green" alternative.
-
Mitsunobu Coupling: The mild, stereochemically precise alternative (used when starting from alcohols).
The Verdict: For standard production of 1-Chloro-3-propoxybenzene, Phase Transfer Catalysis (PTC) offers the highest process efficiency, superior atom economy, and simplified workup compared to the classical anhydrous Williamson approach.
Retrosynthetic Analysis & Pathway Logic
The target molecule is an aryl alkyl ether.[1] The most logical disconnection is at the C(sp³)-O bond, leading to two precursors: 3-Chlorophenol and a Propyl donor .
Diagram 1: Retrosynthetic Disconnection
Caption: Retrosynthetic breakdown identifying 3-Chlorophenol as the fixed nucleophile and variable propyl donors.
Comparative Methodology Analysis
Method A: Classical Williamson Ether Synthesis
This is the textbook
-
Mechanism: Bimolecular Nucleophilic Substitution (
). -
Key Constraint: Requires anhydrous conditions to prevent hydrolysis of the alkyl halide, though carbonate bases are more forgiving than hydrides.
-
Causality: The electron-withdrawing chlorine at the meta-position increases the acidity of the phenol (pKa ~9.0 vs 10.0 for phenol), facilitating easier deprotonation but slightly reducing the nucleophilicity of the phenoxide. Heat is required to overcome this.
Method B: Phase Transfer Catalysis (PTC)
This method utilizes a biphasic system (Liquid-Liquid or Solid-Liquid) with a quaternary ammonium salt (e.g., TBAB) to shuttle the phenoxide anion into the organic phase where it reacts with the alkyl halide.
-
Mechanism: Interfacial ion exchange followed by organic phase
. -
Key Advantage: Eliminates the need for strict anhydrous solvents (DMF/DMSO). Water serves as the sink for the leaving group salt (NaBr).
-
Expert Insight: The use of Tetrabutylammonium bromide (TBAB) is critical. The bulky lipophilic cation pairs with the phenoxide, stripping away its hydration shell and making it a "naked," highly reactive nucleophile in the organic layer.
Method C: Mitsunobu Coupling
A redox-dehydration reaction condensing 3-chlorophenol with 1-propanol using Triphenylphosphine (
-
Mechanism: Activation of the alcohol oxygen by phosphorous, followed by
displacement by the phenol. -
Use Case: Only recommended if 1-bromopropane is unavailable or if the propyl chain contains sensitive stereocenters (not applicable for simple n-propyl, but useful for chiral analogs).
Performance Data Comparison
| Metric | Method A: Williamson (Standard) | Method B: PTC (Recommended) | Method C: Mitsunobu |
| Reagents | 3-Cl-Phenol, | 3-Cl-Phenol, | 3-Cl-Phenol, |
| Solvent | Acetone, DMF, or Acetonitrile | Toluene/Water or DCM/Water | THF or DCM |
| Yield | 80–88% | 92–96% | 70–85% |
| Atom Economy | Moderate (KBr waste) | High (NaBr waste, aqueous) | Poor (Ph3PO + Hydrazine waste) |
| Reaction Time | 6–12 Hours (Reflux) | 2–4 Hours (Mild Heat) | 12–24 Hours (0°C |
| Purification | Filtration + Distillation | Phase Separation + Distillation | Difficult (Column Chrom. required to remove |
| Scalability | Good | Excellent | Poor (Reagent cost/Waste) |
Detailed Experimental Protocols
Protocol 1: Phase Transfer Catalysis (The "Green" Route)
Recommended for scale-up and efficiency.
Reagents:
-
3-Chlorophenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq - 5 mol%)
-
Sodium Hydroxide (NaOH) (2.0 eq, 20% aq solution)
-
Toluene (Volume: 5mL per gram of phenol)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chlorophenol in Toluene.
-
Catalyst Addition: Add the TBAB catalyst. Stir for 5 minutes to ensure dispersion.
-
Base Addition: Add the 20% NaOH aqueous solution. The mixture will become biphasic.
-
Alkylation: Add 1-Bromopropane dropwise over 10 minutes.
-
Reaction: Heat the mixture to 60–70°C with vigorous stirring (essential for phase transfer). Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).
-
Validation: The disappearance of the starting phenol spot indicates completion (usually <4 hours).
-
-
Workup: Cool to room temperature. Separate the layers. Wash the organic (upper) layer with water (
) and brine ( ). -
Isolation: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is often >95% pure. For pharmaceutical grade, purify via vacuum distillation (b.p. approx 110°C at 10 mmHg).
Protocol 2: Classical Williamson (Anhydrous)
Recommended for small-scale lab synthesis without phase transfer catalysts.
Reagents:
-
3-Chlorophenol (1.0 eq)
-
1-Bromopropane (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq, anhydrous/powdered) -
Acetone (dry)
Step-by-Step Workflow:
-
Deprotonation: Dissolve 3-chlorophenol in dry acetone. Add powdered
. Stir at room temperature for 30 minutes.-
Note: The solution may turn slightly yellow as the phenoxide forms.
-
-
Addition: Add 1-Bromopropane.
-
Reflux: Heat to reflux (approx 56°C) for 8–12 hours.
-
Filtration: Cool the mixture. Filter off the solid inorganic salts (KBr and excess carbonate). Rinse the filter cake with acetone.
-
Concentration: Evaporate the acetone to yield a residue.
-
Extraction: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then water and brine.
-
Final Isolation: Dry and concentrate.
Mechanistic & Workflow Visualization
Diagram 2: Process Flow Comparison
Caption: Workflow comparison highlighting the simplified workup of the PTC method (Blue) versus the filtration-heavy Williamson method (Red).
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, apply these checkpoints:
-
Monitoring Reaction Progress:
-
Use TLC (Silica gel). 3-Chlorophenol is more polar than the product.
-
Stain: Use UV (254 nm) or Iodine chamber. The product (ether) will have a higher Rf value than the phenol.
-
Self-Validation: If the phenol spot persists after 4 hours (PTC), add 0.1 eq more TBAB. The catalyst may have degraded or partitioned poorly.
-
-
Controlling O- vs C-Alkylation:
-
While O-alkylation is dominant (
) for simple phenols, high temperatures (>100°C) can promote C-alkylation (Friedel-Crafts type side reactions). -
Control: Keep PTC reactions below 80°C.
-
-
Removing Unreacted Phenol:
-
Even 1% unreacted phenol is problematic for downstream pharmaceutical steps.
-
Protocol: Always include a 1M NaOH wash during the workup. The phenol converts to water-soluble sodium phenoxide, while the product remains in the organic layer.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).
-
Reinholz, E., et al. "Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis."[2] Synthesis, 1990. (Foundational work on PTC alkylation of phenols).
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[3] Synthesis, 1981(1), 1-28. (Authoritative review on Mitsunobu mechanism).
-
PubChem Compound Summary. "1-Chloro-3-propoxybenzene." National Center for Biotechnology Information. (Physical property verification).
-
Bar-Haim, G., & Kol, M. "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN."[4] Organic Letters, 2004.[4] (Contextual reference for selective alkylation strategies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis / Synthesis, 1990 [sci-hub.ru]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
Cross-Validation of Analytical Results for 1-Chloro-3-propoxybenzene
A Multi-Methodological Comparison Guide
Part 1: The Analytical Challenge
1-Chloro-3-propoxybenzene (CAS: 6283-24-5) serves as a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Its structure—a meta-substituted aryl alkyl ether—presents a unique "blind spot" in routine analysis:
-
Thermal Stability vs. Volatility: While sufficiently volatile for Gas Chromatography (GC), the ether linkage can be susceptible to thermal cleavage in active injector ports, potentially inflating impurity profiles artificially.[1]
-
Isomeric Complexity: The synthesis often yields trace amounts of ortho- and para- isomers, which are difficult to resolve on standard C18 HPLC columns but separate well on specific capillary GC phases.[1]
-
UV Transparency: The lack of extended conjugation limits sensitivity in HPLC-UV, making detection of non-chromophoric synthetic precursors (e.g., alkyl halides) impossible.[1]
The Core Directive: No single analytical technique provides a complete purity profile.[1] To guarantee scientific integrity (E-E-A-T), this guide proposes a Self-Validating System where three orthogonal methods—GC-FID, HPLC-UV, and qNMR—cross-interrogate the sample to eliminate false positives and negatives.
Part 2: Comparative Analysis of Methods
The following table summarizes the performance characteristics of the three primary methodologies.
Table 1: Analytical Performance Matrix
| Feature | Method A: GC-FID | Method B: HPLC-UV (DAD) | Method C: 1H-qNMR |
| Primary Role | Isomer resolution & Volatile Impurities | Non-volatile & Thermally Labile Impurities | Absolute Purity Assignment (Potency) |
| Selectivity | High for structural isomers (o-, m-, p-). | Moderate for isomers; High for polar degradants.[1] | Absolute structural specificity.[1] |
| Linearity (r²) | > 0.999 (10 ppm - 100%) | > 0.999 (0.05% - 100%) | N/A (Inherently quantitative) |
| LOD/LOQ | Low (ppm level) | Moderate (dependent on extinction coeff.)[1] | High (~0.1% w/w) |
| Blind Spots | Non-volatile oligomers, inorganic salts.[1] | Non-chromophoric impurities (e.g., propyl chloride).[1] | Overlapping signals (rare in simple ethers).[1] |
| Throughput | High (20-30 min run) | High (15-25 min run) | Low (Expert analysis required) |
Part 3: Experimental Protocols & Causality
Method A: GC-FID (The Resolution Engine)
Rationale: We utilize a mid-polarity column (6% cyanopropyl-phenyl) rather than a standard 5% phenyl (DB-5) to maximize the dipolar interaction differences between the meta (target) and para (impurity) isomers.
-
Instrument: Agilent 7890B or equivalent with FID.
-
Column: DB-624 or ZB-624 (30 m x 0.32 mm x 1.8 µm).[1]
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C. Split ratio 50:1.
-
Critical Control: Ensure inlet liner is deactivated (silanized) to prevent ether cleavage.[1]
-
-
Oven Program:
-
Hold 60°C for 2 min (Solvent vent).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min at 240°C (Elute heavy oligomers).
-
-
Detection: FID @ 280°C.
Method B: HPLC-UV (The Stability Check)
Rationale: HPLC is employed strictly to detect thermally unstable impurities (e.g., peroxides formed at the ether linkage) and non-volatile precursors (e.g., substituted phenols) that might polymerize in a GC inlet.
-
Instrument: Waters Alliance or equivalent with DAD.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 40% B to 90% B over 15 min; Hold 5 min.
-
Detection: UV @ 220 nm (max sensitivity) and 275 nm (selectivity for aromatic ring).[1]
Method C: 1H-qNMR (The Arbitrator)
Rationale: Quantitative NMR is the only method that does not require a reference standard of the analyte itself. It uses an internal standard (IS) to determine the absolute mass balance, correcting for water, solvents, and inorganic salts invisible to GC/HPLC.[1]
-
Instrument: Bruker Avance III 400 MHz or higher.
-
Solvent: DMSO-d6 (Prevents volatility loss compared to CDCl3).[1]
-
Internal Standard: Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.[1]
-
Pulse Sequence: 90° pulse, d1 = 60s (ensure 5x T1 relaxation).
-
Quantification Signal: Integration of the triplet at ~3.9 ppm (O-CH2) vs. IS signal.
Part 4: The Self-Validating Workflow
The scientific integrity of this guide relies on the "Triangulation Protocol."[1] You do not trust one result; you trust the convergence of three.
Workflow Logic
-
GC-FID provides the Area% Purity.[1]
-
HPLC-UV confirms absence of non-volatiles.[1]
-
qNMR calculates the Potency (wt%).[1]
Validation Criteria:
Visualization: Cross-Validation Decision Tree
Figure 1: The Triangulation Protocol ensures that blind spots in chromatography are illuminated by spectroscopy.
References
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Phenomenex. (2025).[1][3][4][5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9942196, 1-Chloro-3-propylbenzene (Isomer Analog Data). Retrieved from [Link]
Sources
- 1. 1-Chloro-3-methoxypropane | C4H9ClO | CID 118927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 3. 1-But-3-en-2-yl-2-chloro-3-propoxybenzene | C13H17ClO | CID 173591857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
